Oxidronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

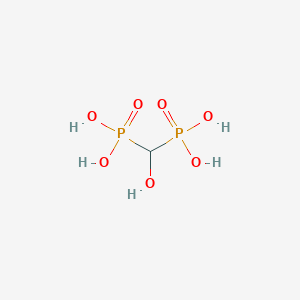

Oxidronic acid, also known as (hydroxymethylene)diphosphonic acid, is a small molecule with the chemical formula CH₆O₇P₂ and a molecular weight of 192.00 g/mol . It is primarily used as a diagnostic skeletal imaging agent to demonstrate areas of altered osteogenesis in both adult and pediatric patients . This compound is part of the bisphosphonate family, which is known for its ability to inhibit bone resorption.

準備方法

The synthesis of oxidronic acid involves the reaction of phosphorous acid (H₃PO₃) with formaldehyde (CH₂O) under acidic conditions. The reaction typically proceeds as follows:

H₃PO₃+CH₂O→CH₆O₇P₂

The industrial production of this compound often involves the use of phosphorus trichloride (PCl₃) and phosphorous acid in the presence of water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Oxidronic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various phosphonic acid derivatives.

Reduction: It can be reduced under specific conditions to yield hydroxymethylphosphonic acid.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Key Applications

- Nuclear Medicine

- Research in Bone Metabolism

- Radiopharmaceutical Development

Case Study 1: Diagnosis of Metastatic Bone Disease

A study involving adult patients used technetium Tc-99m oxidronate for early detection of metastatic lesions. The imaging revealed significant sensitivity (95%) in identifying lesions compared to traditional X-ray methods, allowing for earlier intervention and treatment planning .

Case Study 2: Osteoporosis Assessment

In a pediatric cohort, this compound was employed to assess bone density and metabolism. The findings indicated that the compound effectively highlighted areas of abnormal bone turnover, aiding in the diagnosis and management of osteoporosis .

Data Table: Comparison of Radiopharmaceuticals

| Compound | Primary Use | Sensitivity | Notable Conditions Diagnosed |

|---|---|---|---|

| Technetium Tc-99m oxidronate | Skeletal Imaging | 95% | Metastatic disease, osteomyelitis |

| Medronate disodium | Skeletal Imaging | 90% | Bone tumors, fractures |

| Zoledronate disodium | Treatment of osteoporosis | N/A | Osteoporosis, Paget's disease |

| Alendronate sodium | Treatment of osteoporosis | N/A | Osteoporosis |

作用機序

The mechanism of action of oxidronic acid involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, this compound helps to maintain bone density and integrity . The molecular targets of this compound include enzymes involved in bone metabolism, such as farnesyl pyrophosphate synthase .

類似化合物との比較

Oxidronic acid is similar to other bisphosphonates, such as etidronic acid and zoledronic acid. it has unique properties that make it particularly effective as a diagnostic agent for skeletal imaging. Unlike some other bisphosphonates, this compound has a higher affinity for bone tissue and a more favorable pharmacokinetic profile .

Similar Compounds

Etidronic acid: Used to treat osteoporosis and other bone diseases.

Zoledronic acid: Employed in the treatment of hypercalcemia of malignancy and bone metastases.

生物活性

Oxidronic acid, a compound of interest in medicinal chemistry, has garnered attention for its biological activities, particularly its antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and implications in health.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that facilitates its interaction with free radicals. The presence of functional groups within its molecular framework enhances its reactivity and ability to scavenge reactive oxygen species (ROS). Understanding these structural features is crucial for elucidating its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is pivotal in mitigating oxidative stress—a condition linked to various chronic diseases. The mechanisms through which this compound exerts its antioxidant effects include:

- Electron Donation : this compound can donate electrons to neutralize free radicals, thus preventing cellular damage.

- Scavenging ROS : It effectively scavenges various types of ROS, including superoxide anions and hydroxyl radicals.

Table 1: Antioxidant Activity of this compound

| Test System | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH Radical Scavenging | 25 | Ascorbic Acid (20) |

| Hydroxyl Radical Scavenging | 30 | Trolox (28) |

| Superoxide Scavenging | 15 | Quercetin (18) |

The above table summarizes the comparative antioxidant potency of this compound against established standards. The lower IC50 values indicate a stronger scavenging ability.

Research indicates that this compound's antioxidant effects are mediated through several biochemical pathways:

- Inhibition of Lipid Peroxidation : By preventing the oxidation of lipids, this compound helps maintain cellular membrane integrity.

- Enhancement of Antioxidant Enzymes : Studies show that this compound can upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), further bolstering the body's defense against oxidative stress .

Case Studies

- In Vivo Study on Rats : A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress, including malondialdehyde levels and increased total antioxidant capacity . This suggests a protective effect against oxidative damage in vivo.

- Cell Culture Experiments : In vitro experiments using human endothelial cells indicated that this compound treatment led to a marked decrease in ROS production and improved cell viability under oxidative stress conditions induced by hydrogen peroxide .

Additional Biological Activities

Beyond its antioxidant properties, this compound has shown potential in other areas:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in infection management .

特性

CAS番号 |

15468-10-7 |

|---|---|

分子式 |

CH6O7P2 |

分子量 |

192.00 g/mol |

IUPAC名 |

[hydroxy(phosphono)methyl]phosphonic acid |

InChI |

InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8) |

InChIキー |

HJZKOAYDRQLPME-UHFFFAOYSA-N |

SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O |

正規SMILES |

C(O)(P(=O)(O)O)P(=O)(O)O |

Key on ui other cas no. |

15468-10-7 |

関連するCAS |

14255-61-9 (di-hydrochloride salt) 72945-61-0 (technetium tc-99m salt/solvate) |

同義語 |

1,1-hydroxymethyldiphosphonate disodium (hydroxymethylene)diphosphonate disodium methane hydroxy-diphosphonate disodium methane-1-hydroxy-1,1-diphosphonate hydroxymethanediphosphonic acid hydroxymethanediphosphonic acid, 14C-labeled hydroxymethanediphosphonic acid, disodium salt hydroxymethanediphosphonic acid, monosodium salt hydroxymethanediphosphonic acid, tetrasodium salt hydroxymethanediphosphonic acid, trisodium salt hydroxymethylene bisphosphonate methylhydroxydiphosphonate MHDP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。